tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate
Overview
Description
tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H16N2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate typically involves the reaction of 4-formyl-2-methoxypyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and strong bases.
Scientific Research Applications
tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities. It can be used as a precursor in the synthesis of bioactive molecules, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit pharmacological properties that could be useful in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of new chemical bonds and the modification of existing ones. The carbamate group can also interact with enzymes and other proteins, potentially affecting their activity and function .
Comparison with Similar Compounds
tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-allyl-4-methoxypyridin-2-yl)carbamate:
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate: The presence of a hydroxy group instead of a formyl group changes its chemical properties and reactivity.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: The bromine atom introduces different reactivity patterns, making it useful in different types of chemical reactions.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Biological Activity
tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate is a pyridine derivative with the molecular formula C₁₂H₁₆N₂O₄. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules and its possible therapeutic applications.
The synthesis of this compound typically involves the reaction of 4-formyl-2-methoxypyridine with tert-butyl isocyanate under controlled conditions, often using dichloromethane as a solvent. The resulting product can be purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its functional groups:
- Formyl Group : Participates in nucleophilic addition reactions and can be oxidized to carboxylic acids.
- Methoxy Group : Can undergo nucleophilic substitution, enhancing the compound's reactivity.
- Carbamate Moiety : Interacts with enzymes and proteins, potentially modulating their activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Neuroprotective Effects
Studies have shown that derivatives of this compound can inhibit amyloid beta peptide aggregation, which is crucial in Alzheimer's disease pathology. For instance, a related compound demonstrated protective effects on astrocytes against toxicity induced by amyloid beta 1-42, suggesting a potential neuroprotective role .
2. Antioxidant Properties
The compound has been noted for its antioxidant capabilities, which could help mitigate oxidative stress in cells. This property is essential for preventing cellular damage and may contribute to its neuroprotective effects .
3. Anti-inflammatory Activity
Research indicates that similar compounds can inhibit the production of inflammatory mediators such as TNF-alpha and interleukins. This suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique features of this compound:
Compound Name | Structure Features | Notable Properties |
---|---|---|
This compound | Pyridine structure with formyl and methoxy substituents | Potential neuroprotective and anti-inflammatory activity |
tert-Butyl (3-allyl-4-methoxypyridin-2-yl)carbamate | Different substitution pattern | Varies in reactivity and biological activity |
4-Methoxycarbonylpyridine | Lacks tert-butyl and formyl groups | Simpler structure with distinct properties |
This table illustrates how structural variations can significantly affect chemical behavior and biological activity.
Case Studies
Several case studies have explored the biological implications of related compounds:
- Neuroprotection in Alzheimer's Models : A study evaluated a compound structurally related to this compound for its ability to inhibit amyloidogenesis in vivo. Results indicated that while it showed some protective effects in vitro, its efficacy was limited by bioavailability issues in animal models .
- Antioxidant Activity Assessment : Another study assessed the antioxidant capacity of similar pyridine derivatives, demonstrating significant free radical scavenging activity, which correlates with their potential therapeutic applications in oxidative stress-related diseases .
Properties
IUPAC Name |
tert-butyl N-(4-formyl-2-methoxypyridin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-8(7-15)5-6-13-10(9)17-4/h5-7H,1-4H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRUMJMLVOJQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437263 | |
Record name | tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162709-22-0 | |
Record name | 1,1-Dimethylethyl N-(4-formyl-2-methoxy-3-pyridinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162709-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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